molecular formula C9H14N4 B6152571 2-(piperidin-1-yl)pyrimidin-4-amine CAS No. 24192-98-1

2-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B6152571
CAS No.: 24192-98-1
M. Wt: 178.2
InChI Key:
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Description

2-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features both a piperidine ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

4-chloropyrimidine+piperidineThis compound\text{4-chloropyrimidine} + \text{piperidine} \rightarrow \text{this compound} 4-chloropyrimidine+piperidine→this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated pyrimidine derivatives.

Scientific Research Applications

2-(piperidin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of protein kinase B, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-1-yl)pyrimidin-4-amine is unique due to its specific structure that allows it to interact with a distinct set of molecular targets, providing a different spectrum of biological activities compared to other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-1-yl)pyrimidin-4-amine involves the reaction of 1-(piperidin-1-yl)pyrimidine-2,4-dione with ammonia in the presence of a reducing agent.", "Starting Materials": [ "1-(piperidin-1-yl)pyrimidine-2,4-dione", "Ammonia", "Reducing agent (such as sodium borohydride or lithium aluminum hydride)" ], "Reaction": [ "Dissolve 1-(piperidin-1-yl)pyrimidine-2,4-dione in a suitable solvent (such as ethanol or methanol)", "Add the reducing agent to the solution and stir for a period of time (such as 1-2 hours) at room temperature", "Slowly add ammonia to the reaction mixture and continue stirring for a period of time (such as 2-3 hours) at room temperature", "Heat the reaction mixture to reflux for a period of time (such as 4-6 hours)", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with a suitable solvent (such as water or ethanol) and dry under vacuum", "Recrystallize the solid from a suitable solvent (such as ethanol or methanol) to obtain pure 2-(piperidin-1-yl)pyrimidin-4-amine" ] }

CAS No.

24192-98-1

Molecular Formula

C9H14N4

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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